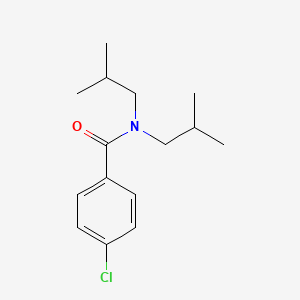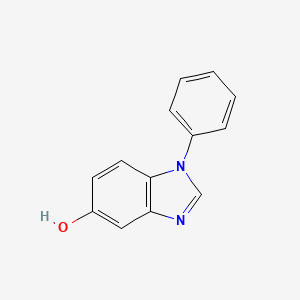
2-(3,3-Dimethylcyclohexylidene)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylcyclohexylidene)ethanol is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexylidene ring substituted with two methyl groups and an ethanol moiety. This compound is known for its role in chemical communication among certain insect species, particularly as a pheromone component .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexylidene)ethanol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products .
化学反应分析
Types of Reactions
2-(3,3-Dimethylcyclohexylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
科学研究应用
2-(3,3-Dimethylcyclohexylidene)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3,3-Dimethylcyclohexylidene)ethanol involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses, such as attraction or aggregation . The pathways involved in these processes are still under investigation, but they are believed to involve G-protein coupled receptors and secondary messenger systems .
相似化合物的比较
Similar Compounds
(E)-2-(3,3-Dimethylcyclohexylidene)ethanol: An isomer with similar chemical properties but different spatial arrangement.
Grandlure I (racemic grandisol): Another pheromone component with a similar cyclohexylidene structure.
Uniqueness
2-(3,3-Dimethylcyclohexylidene)ethanol is unique due to its specific role in insect communication and its distinct chemical structure. Its ability to act as a pheromone makes it valuable for studying chemical ecology and developing pest control strategies .
属性
CAS 编号 |
30346-27-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChI 键 |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
SMILES |
CC1(CCCC(=CCO)C1)C |
手性 SMILES |
CC1(CCC/C(=C\CO)/C1)C |
规范 SMILES |
CC1(CCCC(=CCO)C1)C |
Key on ui other cas no. |
26532-23-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)
![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)






